molecular formula C33H25N3O7 B15149879 2-(3-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate

2-(3-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B15149879
M. Wt: 575.6 g/mol
InChI Key: RBSAETZWHYSOQO-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a nitrophenyl group, and a dioxooctahydro-methanoisoindol moiety, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the quinoline derivative is treated with a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Dioxooctahydro-methanoisoindol Moiety: This moiety can be synthesized through a Diels-Alder reaction followed by oxidation steps to introduce the dioxo groups.

    Coupling Reactions: The final step involves coupling the synthesized intermediates using esterification or amidation reactions under controlled conditions, often employing catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Nitro derivatives or quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline or phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can explore its potential as a lead compound for drug development.

Industry

In the materials science industry, this compound could be used in the synthesis of novel polymers or as a precursor for the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitrophenyl and quinoline groups suggests potential interactions with nucleic acids or proteins, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Nitrophenyl)-1,3-dioxane: Similar in having a nitrophenyl group but differs in the core structure.

    Quinoline-4-carboxylate derivatives: Share the quinoline core but vary in the substituents attached to the carboxylate group.

    Isoindoline derivatives: Contain the isoindoline moiety but differ in the attached functional groups.

Uniqueness

The uniqueness of 2-(3-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.

By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

Properties

Molecular Formula

C33H25N3O7

Molecular Weight

575.6 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C33H25N3O7/c37-28(19-6-4-8-23(15-19)36(41)42)17-43-33(40)25-16-27(34-26-10-2-1-9-24(25)26)18-5-3-7-22(14-18)35-31(38)29-20-11-12-21(13-20)30(29)32(35)39/h1-10,14-16,20-21,29-30H,11-13,17H2

InChI Key

RBSAETZWHYSOQO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C5=NC6=CC=CC=C6C(=C5)C(=O)OCC(=O)C7=CC(=CC=C7)[N+](=O)[O-]

Origin of Product

United States

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